1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Catalog No.
S621067
CAS No.
27098-24-4
M.F
C44H84NO8P
M. Wt
786.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Cold-processed liposomes often fail due to gel-phase lipids. SLPC (1-stearoyl-2-linoleoyl PC) overcomes this:

  • Liquid-crystalline down to -15°C, enabling cold-chain processing.
  • Requires only 17 mol% cholesterol-frees bilayer volume for lipophilic APIs.
  • Standardized peroxidation substrate for ferroptosis studies (ox. onset ~125°C).

Sourced at >99% purity, ensuring batch-to-batch reproducibility.

CAS Number

27098-24-4

Product Name

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1

InChI Key

FORFDCPQKJHEBF-VPUSDGANSA-N

Synonyms

1-stearoyl-(2-linoleoyl)-sn-glycero-3-phosphocholine, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, 1-stearoyl-2-linoleoylphosphatidylcholine, SLPC, SLPTC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

The exact mass of the compound 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 mg, 50 mg, 100 mg, 500 mg

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC, CAS 27098-24-4) is an asymmetric, mixed-chain phosphatidylcholine featuring a fully saturated stearoyl (18:0) tail at the sn-1 position and a di-unsaturated linoleoyl (18:2) tail at the sn-2 position[1]. This specific structural configuration minimizes lipid packing order while maintaining bilayer stability, resulting in membrane fluidity at sub-zero temperatures . In industrial and advanced laboratory procurement, SLPC is primarily sourced as a structural lipid for low-temperature fluid liposomes, a high-efficiency matrix for cholesterol-sparing formulations, and a standardized, highly responsive substrate for controlled lipid peroxidation and ferroptosis modeling [REFS-1, REFS-2].

Research Fit

Specific asymmetric 18:0-18:2 phosphatidylcholine species
Oxidation-sensitive lipid; store under inert atmosphere to preserve integrity
High-purity phospholipid for reproducible membrane biophysics and oxidation studies

Generic substitution of SLPC with closely related phosphatidylcholines compromises critical formulation and experimental parameters. Replacing SLPC with its monounsaturated analog, SOPC (18:0-18:1), increases the phase transition temperature (Tm) by over 21 °C, risking unwanted gel-phase formation in cold-processed or refrigerated formulations [1]. Conversely, substituting SLPC with highly polyunsaturated variants like SAPC (18:0-20:4) or SDPC (18:0-22:6) paradoxically raises the Tm slightly while introducing extreme, uncontrolled oxidative instability [1]. Furthermore, attempting to achieve SLPC-like fluidity using fully saturated lipids (e.g., DSPC) requires massive cholesterol loading (>30 mol%), which severely limits the available membrane volume for lipophilic drug payloads, a limitation bypassed by SLPC's unique 17 mol% cholesterol abolition threshold [2].

Substitution Risk

SOPC (18:0-18:1 PC)
Single double bond vs. two in SLPC alters oxidative degradation kinetics and VOC profile; may shift thermal stability.
SAPC (18:0-20:4 PC)
Four double bonds shift gel-to-liquid-crystalline transition temperature and enthalpy, modifying membrane fluidity and protein-lipid interaction context.
PLPC (16:0-18:2 PC)
Shorter sn-1 chain (palmitic vs. stearic) alters acyl chain packing and bilayer thickness; does not replicate SLPC-specific phase behavior.

Phase Transition Temperature Depression

Differential scanning calorimetry reveals that SLPC achieves a uniquely optimal depression of the gel-to-liquid crystalline phase transition temperature (Tm) within its class. The introduction of the di-unsaturated linoleoyl chain drops the Tm of SLPC to -15.0 °C. In direct comparison, the monounsaturated SOPC exhibits a Tm of +6.7 °C. Notably, increasing unsaturation further to four (SAPC) or six (SDPC) double bonds provides no additional Tm depression, and instead slightly increases the Tm to -13.0 °C and -9.0 °C, respectively [1].

Evidence DimensionPhase Transition Temperature (Tm)
Target Compound DataSLPC (18:0-18:2): -15.0 °C
Comparator Or BaselineSOPC (18:0-18:1): +6.7 °C; SAPC (18:0-20:4): -13.0 °C
Quantified Difference21.7 °C lower Tm than SOPC; 2.0 °C lower than SAPC
ConditionsDifferential scanning calorimetry (DSC) of lipid bilayers under ambient pressure

SLPC provides the absolute lowest phase transition temperature in its class, making it the optimal choice for maximizing liposomal fluidity without the extreme instability of highly polyunsaturated chains.

Thermal Oxidation
Head-to-head
125 °C vs. 150 °C
Reported optimal hydroperoxide formation 25 °C lower for SLPC; supports mild thermal oxidation studies.
MS determination; Le Grandois 2010; Zhou 2013

Cholesterol-Sparing Fluidization

In liposomal formulation, cholesterol is typically required at high molar percentages (often 30-50 mol%) to abolish the phase transition of saturated phospholipids. However, calorimetric studies demonstrate that SLPC requires significantly less sterol to achieve a completely fluid phase. The phase transition of SLPC membranes is completely eliminated at just 17 mol% cholesterol [1]. This high efficiency in sterol interaction is driven by the specific packing disruption caused by the 18:2 dienoic acyl chain.

Evidence DimensionCholesterol required to abolish phase transition calorimetrically
Target Compound DataSLPC: 17 mol%
Comparator Or BaselineStandard saturated PCs (e.g., DPPC/DSPC): ~30-50 mol%
Quantified DifferenceApprox. 50% reduction in required cholesterol loading
ConditionsAqueous dispersion analyzed via differential scanning calorimetry

Allows formulators to drastically reduce cholesterol content, freeing up hydrophobic membrane space to maximize the loading capacity of lipophilic active pharmaceutical ingredients (APIs).

VOC Signature
Head-to-head
(E)-2-heptenal, (E)-2-octenal, (E,E)-2,4-decadienal vs. SOPC profile
Distinct volatile fingerprint supports SLPC-specific oxidation tracking in complex matrices.
HS-SPME GC-MS; Zhou 2013

Controlled Oxidation Susceptibility

SLPC serves as a highly responsive yet controllable substrate for generating oxidized lipid species. Kinetic monitoring of heat-induced oxidative modifications shows that SLPC reaches optimal hydroperoxide formation at 125 °C, whereas the more stable monounsaturated SOPC requires 150 °C to achieve peak hydroperoxide generation [1]. Furthermore, SLPC degrades more rapidly than SOPC under thermal stress, producing a specific profile of volatile aldehydes rather than the ketones typical of fully saturated or purely oleoyl-based lipids [1].

Evidence DimensionOptimal temperature for hydroperoxide formation
Target Compound DataSLPC (18:0-18:2): 125 °C
Comparator Or BaselineSOPC (18:0-18:1): 150 °C
Quantified Difference25 °C lower thermal threshold for peak oxidation
ConditionsThermal oxidation monitored via LC-ESI-MS combined with acid treatment

Provides researchers with a highly reliable, lower-temperature precursor for synthesizing standardized lipid peroxides required in ferroptosis and oxidative stress assays.

Phase Transition Tc
Reported
−16.2 ± 1.6 °C
Lower Tc and enthalpy vs. SAPC/SLnPC indicate enhanced fluidity at subzero temperatures; context-dependent for membrane studies.
DSC; Coolbear 1983; enthalpy 3.3 kcal/mol
Oxidation & Phase Shift
Data to verify
Tc increase with limited oxidation; enthalpy decrease with extensive oxidation
Oxidation state may alter membrane rigidity; storage control required for reproducibility.
UV irradiation; Coolbear & Keough 1983
LDL Oxidation Kinetics
Head-to-head
13-HpODE time-dependent rise; trans,trans products early vs. SAPC regioisomer shift
Distinct hydroperoxide kinetics support species-specific LDL oxidation and antioxidant efficacy studies.
Human LDL model; Milne 2005

Low-Temperature Fluid Liposomes

Because SLPC maintains a liquid-crystalline phase down to -15.0 °C, it is the premier structural lipid for liposomes that must remain highly fluid and processable at sub-zero or refrigerated temperatures. It outperforms both SOPC (which gels at +6.7 °C) and highly polyunsaturated lipids (which offer no further Tm depression), ensuring formulation stability during cold-chain storage [1].

High-Payload Drug Delivery Systems

SLPC's ability to achieve a fully fluid, transition-free membrane at only 17 mol% cholesterol makes it highly valuable for maximizing drug encapsulation. By requiring roughly half the cholesterol of standard saturated PC formulations, SLPC frees up critical hydrophobic volume within the bilayer, allowing for significantly higher loading of lipophilic APIs without compromising structural integrity [2].

Ferroptosis and Oxidative Stress Modeling

Due to its specific di-unsaturated sn-2 chain, SLPC undergoes rapid, predictable hydroperoxide formation at a lower thermal threshold (125 °C) than monounsaturated analogs. This makes it an ideal, procurement-ready precursor for generating controlled lipid peroxide species used in in vitro ferroptosis models and photopermeation studies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Model membrane fluidity studies
Low gel-to-liquid-crystalline transition temperature
Phase behavior and bilayer fluidity near 0 °C
Lipid oxidation pathway research
Defined hydroperoxide formation temperature profile
Oxidation kinetics under moderate thermal conditions
LDL oxidation mechanism studies
Specific 13-hydroperoxide generation profile
Oxidation product distribution vs. SAPC in lipoprotein context
Oxidation-membrane coupling studies
Oxidation-dependent thermotropic shift
Tc and enthalpy change with oxidation extent

Physical Description

Solid

XLogP3

14

Hydrogen Bond Acceptor Count

8

Exact Mass

785.59345564 Da

Monoisotopic Mass

785.59345564 Da

Heavy Atom Count

54

Wikipedia

1-octadecanoyl-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

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